molecular formula C15H15N3O2S B2734705 (E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide CAS No. 391896-28-9

(E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide

Cat. No.: B2734705
CAS No.: 391896-28-9
M. Wt: 301.36
InChI Key: HMIVPNWIKIJIDS-RQZCQDPDSA-N
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Description

(E)-N-(2-(2-(4-Methylbenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide (CAS 391896-28-9) is a high-purity synthetic hydrazone compound of significant interest in chemical research and development. This compound features a distinct (E) configuration about the central C=N double bond, a structural characteristic common to hydrazone-based Schiff bases that influences its molecular geometry and intermolecular interactions . With a molecular formula of C15H15N3O2S and a molecular weight of 301.36 g/mol, it is characterized by the presence of both thiophene and 4-methylbenzylidene motifs connected through a hydrazinecarboxamide linker . Hydrazone derivatives similar to this compound serve as versatile intermediates in organic synthesis and are particularly valuable as ligands in coordination chemistry due to the presence of multiple potential donor sites, including the carbonyl oxygen and hydrazine nitrogen atoms . Researchers investigate such acylhydrazone compounds containing amino acid-like moieties for their potential biological activities, which have been explored in various pharmacological contexts, including as potential antiviral and antibacterial agents . The molecular structure facilitates the formation of diverse supramolecular architectures through various intermolecular interactions such as N-H···O and C-H···O hydrogen bonds, as well as π-π stacking interactions, which can be exploited in materials science and crystal engineering . This product is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and implement appropriate precautions when handling this compound.

Properties

IUPAC Name

N-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-11-4-6-12(7-5-11)9-17-18-14(19)10-16-15(20)13-3-2-8-21-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIVPNWIKIJIDS-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Thiophene-2-Carboxamide Hydrazide

The hydrazide precursor is synthesized from thiophene-2-carboxylic acid through sequential activation and hydrazinolysis:

  • Activation to Acid Chloride : Thiophene-2-carboxylic acid (10 mmol) is treated with thionyl chloride (5 mL) in the presence of catalytic N,N-dimethylformamide (DMF) at 80–90°C for 5 hours. Excess thionyl chloride is removed under reduced pressure to yield thiophene-2-carbonyl chloride.
  • Hydrazinolysis : The acid chloride is reacted with hydrazine hydrate (12 mmol) in absolute ethanol under reflux for 4 hours. The product, thiophene-2-carboxamide hydrazide, is isolated via filtration and recrystallized from ethanol (yield: 72–78%).

Characterization Data :

  • IR (KBr) : 3330 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆) : δ 9.25 (s, 1H, NH), 7.57 (d, 1H, thiophene H-3), 6.62 (m, 1H, thiophene H-4).

Condensation with 4-Methylbenzaldehyde

The hydrazide (5 mmol) is condensed with 4-methylbenzaldehyde (6 mmol) in ethanol (20 mL) containing glacial acetic acid (0.3 mL) under reflux for 4–5 hours. The reaction progress is monitored by thin-layer chromatography (TLC). The precipitated hydrazone is filtered, washed with cold ethanol, and recrystallized to obtain the pure (E)-isomer.

Optimization Insights :

  • Solvent Selection : Ethanol ensures solubility of both reactants and facilitates imine formation.
  • Catalyst : Acetic acid protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the hydrazide.
  • Temperature : Reflux conditions (78°C) accelerate kinetics without promoting side reactions.

Yield : 66–72%.

Structural Elucidation and Spectral Analysis

Infrared Spectroscopy

The IR spectrum of the title compound exhibits key functional group absorptions:

  • C=O Stretch : 1678 cm⁻¹ (amide carbonyl) and 1726 cm⁻¹ (hydrazone carbonyl).
  • N–H Stretch : 3133–3330 cm⁻¹, confirming hydrazine and amide NH groups.
  • C=N Stretch : 1604 cm⁻¹, indicative of the hydrazone linkage.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (DMSO-d₆) :

  • δ 8.09 (d, 1H, thiophene H-5), 7.57 (d, 1H, thiophene H-3).
  • δ 2.35 (s, 3H, CH₃ from 4-methylbenzylidene).
  • δ 9.50 (s, 1H, hydrazone NH), absent in the precursor, confirming condensation.

¹³C NMR :

  • δ 168.1 (amide carbonyl), 158.2 (hydrazone carbonyl).
  • δ 146.5 (C=N), 143.0 (aromatic carbons).

Crystallographic and Conformational Studies

X-ray diffraction analysis of analogous hydrazones reveals:

  • Planarity : The thiophene and benzene rings form dihedral angles of 29.7°, minimizing steric strain.
  • Hydrogen Bonding : Intramolecular O–H⋯N and C–H⋯S interactions stabilize the (E)-configuration.
  • Half-Chair Conformation : Cyclohexene rings in related structures adopt puckered geometries (Qₜ = 0.502 Å).

Comparative Analysis of Synthetic Methods

Parameter Traditional Reflux Microwave-Assisted
Reaction Time 4–5 hours 5–10 minutes
Yield 66–72% 75–80%
Purity (HPLC) >95% >98%
Energy Consumption High Low

Microwave irradiation enhances reaction efficiency by promoting uniform heating, reducing side products.

Applications and Derivative Development

The title compound serves as a precursor for anticancer agents, with modifications targeting:

  • Thiadiazole Hybrids : Incorporating 1,3,4-thiadiazole enhances bioactivity.
  • Sugar Hydrazones : Conjugation with monosaccharides improves solubility and targeting.

Chemical Reactions Analysis

Types of Reactions: (E)-N-(2-

Biological Activity

The compound (E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide is a derivative of thiophene carboxamides, which have been investigated for their potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its anticancer properties, interaction with biological targets, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. Specifically, compounds similar to (E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide have shown significant activity against various cancer cell lines. For example, derivatives with similar structural motifs demonstrated IC50 values in the low micromolar range against Hep3B liver cancer cells, indicating potent anticancer activity.

Case Study: Structure-Activity Relationship

A study focused on thiophene carboxamide derivatives revealed that modifications in the aromatic substituents significantly influenced their biological activity. The most active compounds exhibited IC50 values of 5.46 µM and 12.58 µM against Hep3B cells, comparable to known chemotherapeutics like Combretastatin A-4 (CA-4). The binding interactions within the tubulin-colchicine-binding pocket were crucial for their efficacy, suggesting that the thiophene ring enhances aromatic interactions that stabilize binding to the target protein .

The mechanism by which (E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide exerts its anticancer effects appears to involve:

  • Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.
  • Induction of Apoptosis : Studies indicate that these compounds can activate caspases and lead to DNA fragmentation in cancer cells, demonstrating their potential as pro-apoptotic agents .

Comparative Table of Biological Activities

Compound NameIC50 (µM)Target Cell LineMechanism
(E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamideTBDTBDTubulin inhibition
Compound 1 (similar structure)5.46Hep3BTubulin inhibition
Compound 2 (similar structure)12.58Hep3BTubulin inhibition
CA-48.29Various cancer linesTubulin inhibition

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and interaction profiles of thiophene carboxamide derivatives with target proteins like tubulin. The docking scores indicated that these compounds exhibit favorable interactions within the binding site, with specific hydrogen bonding and hydrophobic interactions contributing to their stability and potency .

Scientific Research Applications

Cardiovascular Applications

One significant application of thiophene-2-carboxamide derivatives, including the compound , is their role in enhancing cardiac function. Research has demonstrated that these compounds can improve the activity of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), which is crucial for calcium homeostasis in cardiac myocytes. Diminished SERCA2a function is linked to heart failure, making these compounds promising candidates for therapeutic development aimed at improving cardiac contractility and overall heart health .

Analgesic Properties

Another area of interest is the analgesic potential of thiophene derivatives. A related compound, benzo[b]thiophene-2-carboxamide, has been identified as a potent agonist for opioid receptors, showing significant analgesic effects with reduced side effects such as constipation. The structural modifications that enhance the activity of these compounds could inform the design of new analgesics based on the (E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide scaffold .

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiophene-2-carboxamide derivatives against norovirus and other viral pathogens. For instance, a structurally similar compound demonstrated significant antiviral activity with an effective concentration (EC50) of 5.6 µM against norovirus. The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance antiviral efficacy, indicating that similar modifications to the target compound may yield potent antiviral agents .

Free Radical Scavenging

In material science, compounds like (E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide have been investigated for their antioxidant properties. The ability to scavenge free radicals is crucial for developing materials that can protect biological systems from oxidative stress. Studies have shown that certain carboxamides can effectively neutralize hydroxyl radicals, which are involved in various pathophysiological processes .

Data Table: Summary of Applications

Application Area Description Reference
Cardiovascular HealthEnhances SERCA2a function; improves cardiac contractility
Analgesic PropertiesPotent opioid receptor agonists; reduced side effects
Antiviral ActivityEffective against norovirus; structure-activity relationship studies conducted
Material ScienceExhibits free radical scavenging properties; potential for antioxidant applications

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Hydrazone derivatives with variations in the benzylidene substituent or carboxamide backbone demonstrate distinct physicochemical and biological properties. Key analogues include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR)
(E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide (Target Compound) 4-methylbenzylidene C₁₅H₁₅N₃O₂S 317.36 208–210 NH stretch: 3370–3180 cm⁻¹; C=O: 1701 cm⁻¹
(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide 4-methoxybenzylidene C₁₅H₁₅N₃O₃S 317.36 N/A C=O: 1701 cm⁻¹; OCH₃: ~2830 cm⁻¹
N′‑[(E)-(4-isopropylphenyl)methylene]thiophene-2-carbohydrazide 4-isopropylbenzylidene C₁₅H₁₇N₃OS 299.38 N/A CH(CH₃)₂: δ 1.2–1.4 ppm (¹H-NMR)
3-Chloro-N′-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide 2-hydroxy-4-pentadecyl C₃₃H₄₄ClN₃O₂S 606.27 N/A OH: 3300 cm⁻¹; Cl: 750 cm⁻¹
N-{2-[(2E)-2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide 9-anthrylmethylene C₂₆H₂₃N₃O₄ 441.49 N/A Aromatic H: δ 7.5–8.5 ppm (¹H-NMR)

Key Observations :

  • Electron-donating groups (e.g., 4-methoxy) enhance solubility via polar interactions, whereas bulky substituents (e.g., pentadecyl) reduce solubility but improve lipid membrane affinity .
  • Halogenated analogues (e.g., 3-chloro) exhibit distinct IR peaks (e.g., C–Cl stretch at 750 cm⁻¹) and altered bioactivity profiles .
Physicochemical Properties
  • Melting Points: The target compound (208–210°C) has a higher melting point than non-rigid analogues (e.g., acyclic hydrazones), likely due to its planar hydrazone structure and crystal packing efficiency .
  • Density and pKa : Predicted density (1.29 g/cm³) and pKa (12.18) for the target compound align with trends observed in methoxy- and methyl-substituted analogues .

Key Observations :

  • Ultrasound-assisted methods improve yields (85–90%) and reduce reaction times compared to conventional reflux .
  • Green synthesis in ethanol minimizes toxic byproducts but requires longer reaction times .
Spectral Characterization
  • IR Spectroscopy : All compounds show NH stretches (3370–3180 cm⁻¹) and C=O stretches (1690–1710 cm⁻¹). Spiro compounds lack C=S stretches (1280–1160 cm⁻¹), confirming cyclization .
  • ¹H-NMR : Hydrazone NH protons resonate at δ 10.50–9.90 ppm, while aromatic protons appear at δ 7.20–8.30 ppm .

Q & A

Q. What are the recommended green synthesis methods for preparing (E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide?

Methodological Answer: The compound can be synthesized via a nucleophilic addition-cyclization mechanism using ethanol as a solvent under ambient conditions. Key steps include:

  • Reacting 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide with 4-methylbenzaldehyde derivatives in ethanol.
  • Monitoring reaction progress via TLC and confirming completion by observing the disappearance of the C=S stretching band (~1280–1160 cm⁻¹) in FT-IR, replaced by C–S–C stretching (~748 cm⁻¹) .
  • Purification via recrystallization or column chromatography. This method minimizes hazardous solvents and energy consumption, aligning with green chemistry principles .

Q. How can spectroscopic techniques validate the formation of the compound and its derivatives?

Methodological Answer:

  • FT-IR: Look for characteristic bands:
    • NH/NH₂ stretching (3370–3180 cm⁻¹).
    • C=O stretches (1710–1690 cm⁻¹) for carbonyl groups.
    • Disappearance of C=S (1280–1160 cm⁻¹) confirms cyclization .
  • NMR:
    • ¹H-NMR: Signals at δ 10.50–9.90 (NH-thiadiazole), δ 9.30–9.00 (NH–C=O), and δ 2.90–1.10 (aliphatic CH₂) .
    • ¹³C-NMR: Spiro carbon signals at ~80.90–79.20 ppm .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., HRMS) to match theoretical masses .

Q. What are the critical steps for crystallizing this compound for X-ray diffraction?

Methodological Answer:

  • Solvent Selection: Use ethanol or DMF for slow evaporation.
  • Crystal Mounting: Select well-formed crystals and mount on a cryoloop with Paratone-N oil.
  • Data Collection: Use a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Refinement: Employ SHELXL for refinement, addressing disorder (e.g., solvent molecules) using PART instructions. Validate with R-factor convergence (<0.05) .

Advanced Research Questions

Q. How to resolve discrepancies between theoretical and experimental spectral data during structural validation?

Methodological Answer:

  • Isomerism Check: Verify E/Z isomerism via NOESY (for spatial proton proximity) or computational geometry optimization (e.g., DFT at B3LYP/6-31G* level).
  • Dynamic Effects: Analyze temperature-dependent NMR to detect tautomerism or conformational flexibility.
  • Cross-Validation: Compare crystallographic data (bond lengths/angles) with computational models (e.g., Mercury software) .

Q. What strategies refine crystal structures with disordered solvent molecules or flexible moieties?

Methodological Answer:

  • Disorder Modeling: Use SHELXL’s PART and SUMP commands to split disordered atoms into multiple sites with occupancy refinement.
  • Restraints: Apply DFIX (distance) and FLAT (planarity) restraints to flexible groups (e.g., hydrazinylidene).
  • Validation: Check ADPs (anisotropic displacement parameters) and Fo-Fc maps for residual electron density .

Q. How to design molecular docking studies to investigate biological interactions?

Methodological Answer:

  • Target Selection: Identify receptors (e.g., carbonic anhydrase IX) from literature or databases (PDB ID: 3IAI).
  • Ligand Preparation: Optimize compound geometry using Avogadro (MMFF94 force field) and convert to PDBQT format.
  • Docking Parameters: Use AutoDock Vina with a grid box (20 ų) centered on the active site. Set exhaustiveness to 20 for thorough sampling.
  • Validation: Compare docking scores (ΔG) with known inhibitors and validate poses using MD simulations (e.g., GROMACS) .

Q. How to analyze contradictory bioactivity data in antimicrobial assays?

Methodological Answer:

  • Dose-Response Curves: Perform MIC assays in triplicate across concentrations (0.1–100 µg/mL) to identify outliers.
  • Resistance Check: Test against control strains (e.g., S. aureus ATCC 25923) to rule out intrinsic resistance.
  • Mechanistic Studies: Use fluorescence assays (e.g., SYTOX Green uptake) to confirm membrane disruption vs. enzymatic inhibition .

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